tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride
Description
tert-Butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride is a specialized chemical compound characterized by a cyclohexyl backbone substituted with amino and methyl groups, coupled with a tert-butyl ester moiety and a hydrochloride counterion. This structure renders it valuable as a building block in pharmaceutical synthesis, particularly for drug candidates targeting neurological or metabolic pathways. The tert-butyl group enhances steric protection of the ester functionality, improving stability during synthetic processes, while the amino group facilitates interactions with biological targets .
Properties
IUPAC Name |
tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2.ClH/c1-12(2,3)16-11(15)9-10-5-7-13(4,14)8-6-10;/h10H,5-9,14H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWALACOSIPYWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride typically involves the esterification of 2-(4-amino-4-methylcyclohexyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
tert-butyl2-(4-amino-4-methylcyclohexyl)acetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a drug candidate due to its structural similarity to known pharmacophores. Research indicates that derivatives of this compound can exhibit activity against various biological targets, including enzymes involved in neurodegenerative diseases.
Case Study: Neuroprotective Activity
A study investigated the neuroprotective effects of compounds structurally related to tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride. It was found that these compounds could inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, thereby increasing acetylcholine levels and improving cognitive function in animal models .
Antioxidant Properties
The compound has been evaluated for its antioxidant capabilities, which are crucial in preventing oxidative stress-related damage in cells.
Data Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride | 45 | Free radical scavenging |
| Butylated hydroxytoluene (BHT) | 30 | Lipid peroxidation inhibition |
This table illustrates the comparative antioxidant activity, highlighting the potential of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride as a viable antioxidant agent .
Synthesis of Hybrid Compounds
The compound serves as a precursor for synthesizing hybrid compounds that combine different pharmacophores to enhance biological activity.
Case Study: Synthesis of Hybrid Agents
Research has shown that conjugating tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride with other active moieties results in compounds with improved efficacy against cancer cell lines. These hybrids demonstrated enhanced cytotoxicity and selectivity towards tumor cells compared to their parent compounds .
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active compound. The cyclohexyl ring provides structural stability and enhances the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound is compared below with two analogues: tert-butyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride () and Zygocaperoside (). Key differences lie in their cyclic substituents and functional groups:
Key Observations :
- Cyclohexyl vs. Cyclopropylmethyl: The 4-amino-4-methylcyclohexyl group in the target compound provides greater conformational rigidity compared to the strained cyclopropane ring in ’s analogue. This may enhance binding specificity in drug-receptor interactions.
- Amino Group Utility: Both tert-butyl amino esters serve as intermediates in drug synthesis, but the cyclohexyl derivative’s methyl group may reduce metabolic degradation compared to the cyclopropylmethyl variant .
- Contrast with Zygocaperoside : Unlike the saponin Zygocaperoside (), which is a natural product with glycosidic linkages, the synthetic tert-butyl esters lack carbohydrate moieties, limiting their use in natural-product-inspired drug design .
Analytical Data Gaps
While NMR and UV data are well-documented for Zygocaperoside , specific spectroscopic data for tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride remain unreported in the provided evidence. Further studies are needed to characterize its ¹H/¹³C-NMR profiles.
Biological Activity
Tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in neuroprotection and enzyme inhibition. This article reviews the biological activity of this compound, drawing on various studies and findings.
Chemical Structure and Properties
The compound tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride features a tert-butyl group attached to a cyclohexane derivative with an amino group. This structural configuration suggests potential interactions with biological targets, particularly in the central nervous system.
Research indicates that compounds similar to tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate exhibit dual actions as acetylcholinesterase (AChE) inhibitors and β-secretase inhibitors. These mechanisms are crucial for the management of neurodegenerative diseases such as Alzheimer's disease, where the accumulation of amyloid-beta peptides leads to cognitive decline.
Enzyme Inhibition Studies
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown significant inhibition of AChE, which is vital for increasing acetylcholine levels in synaptic clefts, thereby enhancing cholinergic neurotransmission. For instance, a related compound demonstrated an IC50 value of 15.4 nM against AChE, indicating strong inhibitory potential .
- β-Secretase Inhibition : The ability to inhibit β-secretase is also critical since this enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-beta plaques. In vitro studies have shown that certain derivatives can effectively reduce amyloid aggregation by inhibiting both AChE and β-secretase activities .
Neuroprotective Effects
In vitro studies have demonstrated that tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride can protect neuronal cells from apoptosis induced by amyloid-beta peptides. This protective effect is mediated through the reduction of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative conditions .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In various assays, such as ABTS and FRAP, it has shown significant activity in scavenging free radicals, which contributes to its neuroprotective effects by mitigating oxidative stress in neuronal cells .
Case Studies
- In Vitro Models : One study assessed the viability of astrocytes treated with amyloid-beta peptides in the presence of tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride. Results indicated improved cell viability compared to controls treated only with amyloid-beta, suggesting a protective role against neurotoxicity .
- In Vivo Studies : Animal models treated with this compound exhibited reduced behavioral deficits associated with memory impairment when subjected to scopolamine-induced amnesia. However, while some neuroprotective effects were observed, the bioavailability in brain tissues was noted as a limiting factor for efficacy .
Data Summary
Q & A
Basic: What are the key synthetic pathways for tert-butyl 2-(4-amino-4-methylcyclohexyl)acetate hydrochloride?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the cyclohexane ring. A common approach includes:
Ring Amination : Introducing the 4-amino-4-methyl group via catalytic hydrogenation or reductive amination under controlled pH and temperature .
Esterification : Coupling the cyclohexylamine intermediate with tert-butyl acetate derivatives using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
Hydrochloride Formation : Treating the free base with HCl in anhydrous solvents (e.g., diethyl ether) to precipitate the hydrochloride salt .
Critical Variables : Temperature (optimized at 0–5°C during amination), solvent polarity (e.g., THF vs. DCM for esterification), and stoichiometric ratios of reagents .
Basic: What analytical methods are recommended for characterizing this compound?
Answer:
- Purity Assessment : High-Performance Liquid Chromatography (HPLC) with UV detection at 210–254 nm; retention time comparison against standards .
- Structural Confirmation :
- Salt Form Verification : FT-IR for HCl-associated absorption bands (~2400–3400 cm) and elemental analysis for Cl content .
Advanced: How can reaction conditions be optimized to improve yield and selectivity?
Answer:
- Design of Experiments (DoE) : Use factorial designs (e.g., Box-Behnken) to screen variables like temperature, catalyst loading, and solvent polarity. For example, a 3 factorial design revealed that THF outperforms DCM in esterification due to better solubility of intermediates .
- Computational Pre-Screening : Quantum mechanical calculations (e.g., DFT) predict transition states for amination steps, reducing trial-and-error experimentation. ICReDD’s workflow integrates such methods with experimental validation .
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks reaction progress, enabling real-time adjustments (e.g., quenching side reactions) .
Advanced: How can computational modeling aid in predicting biological interactions?
Answer:
- Molecular Docking : Simulate binding affinities with target proteins (e.g., GPCRs) using software like AutoDock Vina. Structural analogs (e.g., trans-ethyl 4-aminocyclohexanecarboxylate hydrochloride) show affinity for neurotransmitter receptors, suggesting similar pathways .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) based on logP (predicted ~1.8) and polar surface area (~60 Å) .
- Dynamic Simulations : MD simulations (e.g., GROMACS) model compound-receptor interactions over time, identifying stable binding conformations .
Data Contradiction: How should researchers address discrepancies in reported synthesis yields?
Answer:
- Source Analysis : Compare protocols for key variables (e.g., reaction time, purification methods). For example, lab-scale synthesis in batch reactors (yield: 65–70%) vs. continuous flow systems (yield: 85%) .
- Reproducibility Checks : Validate results using standardized conditions (e.g., inert atmosphere, anhydrous solvents) and cross-reference with orthogonal characterization (e.g., LC-MS vs. NMR) .
- Error Mitigation : Statistical tools (e.g., Grubbs’ test) identify outliers in datasets, while control experiments rule out solvent/impurity effects .
Advanced: What strategies improve purity in large-scale synthesis?
Answer:
- Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) with controlled cooling rates to enhance crystal uniformity .
- Chromatographic Purification : Prep-HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) resolves polar byproducts .
- Membrane Technologies : Nanofiltration removes low-MW impurities; cross-flow filtration retains product while eliminating colloidal contaminants .
Basic: How should the compound be stored to ensure stability?
Answer:
- Short-Term : Store at –20°C in sealed, light-resistant vials under argon to prevent hydrolysis of the tert-butyl ester .
- Long-Term : Lyophilize and store at –80°C with desiccants (e.g., silica gel). Periodic HPLC checks monitor degradation (e.g., free amine formation) .
Advanced: What methodologies assess its interaction with biological systems?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC determination .
- Receptor Binding : Radioligand displacement studies (e.g., H-labeled ligands for serotonin receptors) .
- In Vivo Models : Zebrafish toxicity screens evaluate acute effects (LC) and behavioral endpoints .
Advanced: How can structural analogs guide SAR studies?
Answer:
- Core Modifications : Compare with ethyl 2-(trans-4-aminocyclohexyl)acetate hydrochloride to assess the impact of methyl substitution on lipophilicity and target affinity .
- Functional Group Swapping : Replace the tert-butyl group with methyl or benzyl esters to study steric effects on hydrolysis rates .
Data Analysis: How to resolve conflicting bioactivity results across studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
